molecular formula C10H11N3 B1617821 2-Quinoxalin-2-ylethylamine CAS No. 500727-73-1

2-Quinoxalin-2-ylethylamine

Cat. No.: B1617821
CAS No.: 500727-73-1
M. Wt: 173.21 g/mol
InChI Key: FNVGCOMSVYRUEQ-UHFFFAOYSA-N
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Description

2-Quinoxalin-2-ylethylamine is a heterocyclic aromatic amine that contains a quinoxaline ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The quinoxaline ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for the development of new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalin-2-ylethylamine typically involves the condensation of 2-nitroaniline with ethylamine, followed by reduction and cyclization steps. One common method is as follows:

    Condensation: 2-nitroaniline reacts with ethylamine in the presence of a suitable catalyst to form an intermediate.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalin-2-ylethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

2-Quinoxalin-2-ylethylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Quinoxalin-2-ylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

    Quinoline: Another heterocyclic aromatic compound with a similar structure but different nitrogen atom positions.

    Quinoxaline: The parent compound of 2-Quinoxalin-2-ylethylamine, lacking the ethylamine group.

    Pyrroloquinoxaline: A derivative with an additional pyrrole ring fused to the quinoxaline system.

Uniqueness: this compound is unique due to the presence of the ethylamine group, which imparts specific chemical and biological properties. This modification allows for greater versatility in chemical reactions and potential biological activities compared to its parent compound, quinoxaline .

Properties

IUPAC Name

2-quinoxalin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVGCOMSVYRUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329790
Record name 2-quinoxalin-2-ylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500727-73-1
Record name 2-quinoxalin-2-ylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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